molecular formula C9H9Cl B1354330 Vinylbenzyl chloride CAS No. 57458-41-0

Vinylbenzyl chloride

Cat. No.: B1354330
CAS No.: 57458-41-0
M. Wt: 152.62 g/mol
InChI Key: SLBOQBILGNEPEB-UHFFFAOYSA-N
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Description

Vinylbenzyl chloride is an organic compound with the chemical formula ClCH₂C₆H₄CH=CH₂. It is a bifunctional molecule, featuring both a vinyl group and a benzylic chloride functional group. This compound is a colorless liquid that is typically stored with a stabilizer to suppress polymerization. This compound is known for its reactivity and serves as a key intermediate in the synthesis of various polymeric materials and specialty chemicals .

Biochemical Analysis

Biochemical Properties

Vinylbenzyl chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is commonly used in the synthesis of ion exchange membranes, water electrolysers, redox flow batteries, and fuel cell membranes . The benzylic chlorine and benzene ring in this compound allow it to participate in numerous substitution reactions, making it a valuable component in the functionalization of polymers. Additionally, this compound can form covalent bonds with amino groups in proteins, leading to the formation of stable conjugates that are useful in biochemical assays and diagnostics .

Cellular Effects

This compound has been shown to influence various cellular processes and functions. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modify the activity of enzymes involved in signal transduction, leading to altered cellular responses. It can also impact gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcriptional activity of specific genes. Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in the flux of metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction. Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency. At the genetic level, this compound can interact with DNA or transcription factors, leading to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in cell proliferation, differentiation, and apoptosis. These effects are often dose-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity or promoting cell growth. At high doses, this compound can be toxic, leading to adverse effects such as cell death, tissue damage, and organ dysfunction. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen. These findings highlight the importance of careful dosage optimization in experimental studies involving this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. This compound can also affect the levels of key metabolites, such as nucleotides, amino acids, and lipids, by modulating the activity of metabolic enzymes. These interactions can have significant implications for cellular metabolism and overall cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can localize to specific compartments, such as the cytoplasm, nucleus, or organelles, depending on its chemical properties and interactions with cellular components. The distribution of this compound within cells can influence its activity and effectiveness in biochemical applications .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, this compound can be localized to the nucleus by interacting with nuclear localization signals or to the mitochondria by binding to mitochondrial targeting sequences. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, enhancing its utility in biochemical research and applications .

Mechanism of Action

The mechanism of action of vinylbenzyl chloride primarily involves its reactivity due to the presence of both the vinyl group and the benzylic chloride moiety. The vinyl group allows for polymerization reactions, while the benzylic chloride moiety facilitates nucleophilic substitution reactions. In antimicrobial applications, the quaternary ammonium salts derived from this compound disrupt microbial cell membranes, leading to cell death .

Comparison with Similar Compounds

Vinylbenzyl chloride can be compared with other similar compounds such as:

This compound’s unique combination of a vinyl group and a benzylic chloride moiety makes it a versatile and valuable compound in various chemical applications.

Properties

IUPAC Name

1-chloroprop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl/c1-2-9(10)8-6-4-3-5-7-8/h2-7,9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBOQBILGNEPEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30030-25-2, 57458-41-0
Record name (chloromethyl)vinylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.445
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Chloromethylstyrene (m- and p- mixture) (stabilized with TBC + ONP + o-Nitrocresol)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Vinyl benzyl chloride grafted film was synthesized by immersing an argon plasma pretreated LDPE film into a degassed monomer solution of 5 vol % using ethanol as solvent, and exposing the setup to near UV-irradiation for 2 h. The grafted film was subjected to prolonged washing with DMF before it was reacted with 0.024 M 4,4′-bipyridine in a water bath at 70° C. for 20 h, followed by 0.4 M benzyl chloride, again in a water bath at 70° C. for 20 h. Both reaction steps were carried out using DMF as solvent. The film was washed with DMF after both reaction steps to remove unreacted reactants. The viologen grafted film was finally immersed into a reaction mixture containing 0.10 M aniline and 0.025 M ammonium persulfate in 0.5 M HClO4 for 2 h. The green polyaniline (in the emeraldine state) was undoped in 0.5M NaOH for 1 h, washed in deionized water and dried under reduced pressure. The base film was exposed to near UV-light emitted from a 1 kW mercury lamp for 1 h. The sheet resistance of the film decreased from 1010 Ω/sq. (before irradiation) to 105 Ω/sq.(after irradiation). The change in Rs with respect to irradiation time is shown in FIG. 1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of vinylbenzyl chloride?

A1: this compound has the molecular formula C9H9Cl and a molecular weight of 152.62 g/mol.

Q2: How is the regiochemistry of this compound significant for its applications?

A: this compound exists as ortho and para isomers, impacting the reactivity and properties of derived polymers. For instance, the para isomer is preferred for synthesizing sulfonium monomers due to its higher reactivity with sulfides. []

Q3: What spectroscopic data are available for this compound and its polymers?

A: Characterization techniques like FTIR, 1H-NMR, and 13C-NMR are commonly employed. For instance, FTIR confirms the consumption of chloromethyl groups during hypercrosslinking of poly(acrylonitrile-co-divinylbenzene-co-vinylbenzyl chloride), indicating successful modification. [, ] Additionally, 1H-NMR monitors the monomer conversion during this compound polymerization. []

Q4: How is this compound utilized in the synthesis of anion exchange membranes (AEMs)?

A: VBC serves as a key monomer for AEMs, especially for fuel cell applications. Copolymerization with styrene, acrylonitrile, or other monomers, followed by quaternization with amines, yields functional AEMs. [, , , ]

Q5: Can this compound be incorporated into other polymer matrices to enhance their properties?

A: Yes, VBC can be grafted onto existing polymers like SBS or blended with polymers like poly(2,6-dimethyl-1,4-phenylene oxide) to improve the properties of the resulting materials, such as mechanical strength and ionic conductivity in AEMs. [, ]

Q6: How does the degree of crosslinking in poly(this compound) affect its morphology and properties?

A: Increasing the crosslinking degree, often achieved by varying the divinylbenzene content during polymerization, generally leads to a decrease in pore size and an increase in microporosity. [, ] This directly influences properties like surface area, mechanical strength, and adsorption capacity. [, ]

Q7: What is the role of porogenic solvents in this compound-based polyHIPE synthesis?

A: Porogenic solvents influence the morphology and porosity of polyHIPEs. While not significantly impacting dry porosity as measured by nitrogen adsorption, they enhance wet microporosity, crucial for applications like liquid chromatography. [, , ]

Q8: How does the choice of amine during quaternization affect the properties of VBC-based anion exchange membranes?

A: Different amines impart distinct characteristics to the resulting AEMs. For example, trimethylamine leads to higher ionic conductivity and water uptake compared to hexamine, which promotes crosslinking and reduces these properties. [] The choice of amine allows for tailoring membrane properties based on the desired application.

Q9: What strategies can be employed to improve the stability of this compound-based materials?

A: Crosslinking with other polymers like polybenzimidazole or incorporating inorganic materials like montmorillonite can enhance the chemical and mechanical stability of VBC-derived membranes, crucial for long-term performance in applications like fuel cells. [, , ]

Q10: What are the environmental concerns associated with this compound and its derivatives?

A: While specific details on the ecotoxicological impact of VBC are limited in the provided research, responsible waste management practices are crucial. Exploring alternative synthesis routes, utilizing less hazardous reagents, and developing efficient recycling strategies are important considerations for mitigating potential negative environmental impacts. [, ]

Q11: What safety precautions should be taken when handling this compound?

A11: As with any chemical reagent, appropriate safety protocols must be followed when handling VBC. This includes wearing proper personal protective equipment, working in a well-ventilated area, and following established handling and storage guidelines.

Q12: What are some promising areas for future research on this compound and its applications?

A12: Several avenues exist for advancing VBC research, including:

  • Developing sustainable and environmentally friendly synthesis routes. []
  • Exploring new applications for VBC-derived polymers, such as in sensors, catalysis, and biomedical fields. [, ]
  • Investigating the structure-property relationships of VBC copolymers with a wider range of monomers and functionalities. [, , ]
  • Optimizing existing applications, such as improving the performance and durability of AEMs for fuel cells. [, , ]
  • Conducting comprehensive toxicological studies and developing safe handling and disposal protocols. []

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